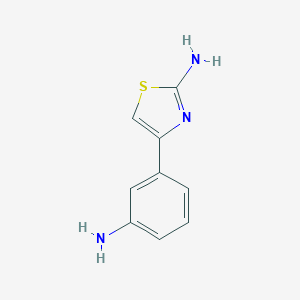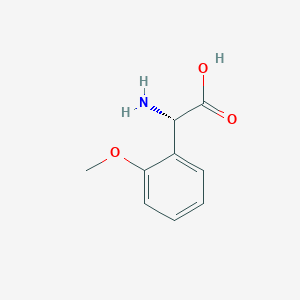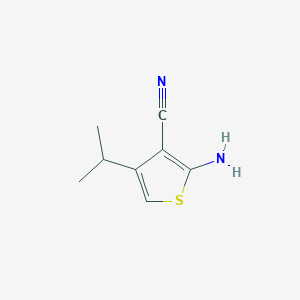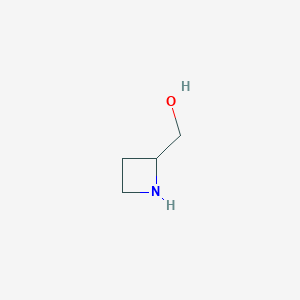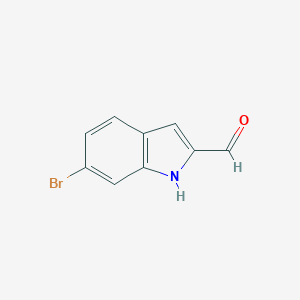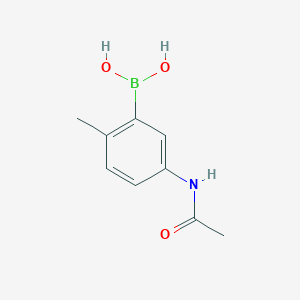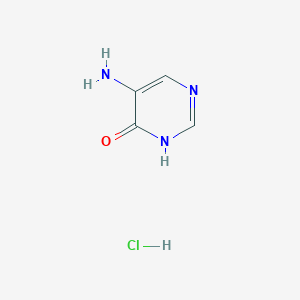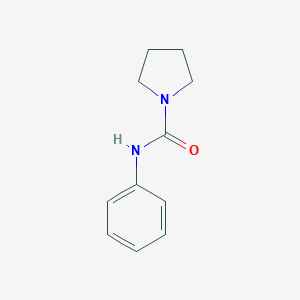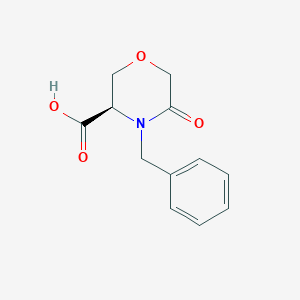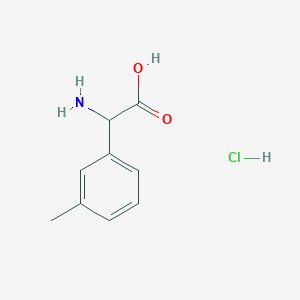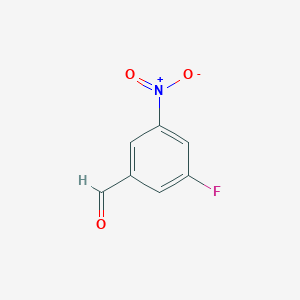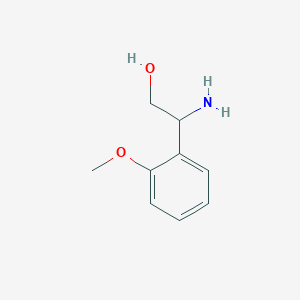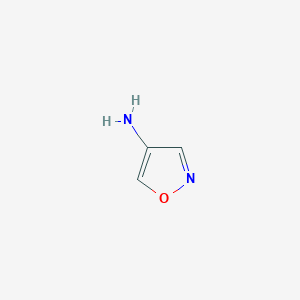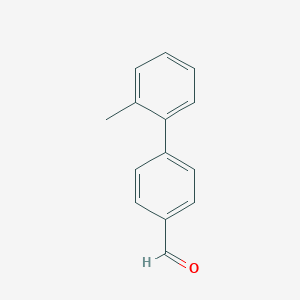
4-(2-メチルフェニル)ベンズアルデヒド
概要
説明
4-(2-Methylphenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Methylphenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Methylphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-(2-メチルフェニル)ベンズアルデヒド: は有機合成における貴重な中間体です。 そのアルデヒド基は非常に反応性が高く、さまざまな化学結合を形成するために使用でき、複雑な有機分子の構築のための汎用性の高いビルディングブロックとなっています . 例えば、シッフ塩基を形成するための縮合反応を起こすことができ、これらは医薬品やファインケミカルの合成に役立ちます。
医薬品研究
医薬品研究において、2'-メチル-ビフェニル-4-カルバルデヒドは、さまざまな医薬品前駆体の合成に使用されます。 注目すべき用途の1つは、高血圧の治療に使用されるアンジオテンシンII受容体拮抗薬であるロサルタンの合成です . この化合物は、このような重要な医薬品の出発物質として作用できるため、医薬品化学において重要です。
材料科学
この化合物は、新素材の開発において役割を果たします。そのビフェニル構造は、ポリマーに組み込まれて、熱安定性と機械的特性を向上させることができます。 これは、高性能用途で使用する高度な材料を作成するための候補となります .
分析化学
4-(2-メチルフェニル)ベンズアルデヒド: は、分析化学における誘導体化剤として使用できます。 それはさまざまな官能基と反応し、高性能液体クロマトグラフィー(HPLC)などの技術を通じて、複雑な混合物中の物質の検出と定量を可能にします .
農薬合成
この化合物は、農薬の合成にも使用されます。 その化学構造は、殺虫剤または除草剤活性を有する化合物を生成するために改変することができ、新しい農産物の開発に貢献しています .
香料・香料業界
その芳香族特性により、2'-メチル-ビフェニル-4-カルバルデヒドは、香料および香料業界で使用できます。 それは香水に独特の香りを与えることができ、食品製品のフレーバー剤として使用できます .
染料および顔料の製造
この化合物の構造により、染料と顔料の製造に使用できます。 それは繊維、インク、プラスチック用のさまざまな着色剤に化学的に変換することができ、幅広い色合いを提供します .
リガンド効力研究
生物学的研究において、4-(2-メチルフェニル)ベンズアルデヒドの誘導体は、共通の化学置換基のリガンド効力への影響を評価するために使用されます。 これは、分子レベルでの薬物とその標的との相互作用を理解するのに役立ちます .
Safety and Hazards
将来の方向性
While specific future directions for “4-(2-Methylphenyl)benzaldehyde” are not mentioned in the search results, research into benzaldehyde derivatives is ongoing. For instance, the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter has been described, providing an environmentally friendly path for the production of benzaldehyde .
作用機序
Target of Action
This compound is structurally similar to other benzaldehydes, which have been shown to interact with various biological targets
Mode of Action
Benzaldehydes are known to undergo nucleophilic substitution reactions at the benzylic position . This suggests that 4-(2-Methylphenyl)benzaldehyde may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Benzaldehydes are known to participate in various biochemical reactions, suggesting that 4-(2-methylphenyl)benzaldehyde may also be involved in multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound’s molecular weight (19624 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that 4-(2-Methylphenyl)benzaldehyde may also have antimicrobial effects.
Action Environment
The action, efficacy, and stability of 4-(2-Methylphenyl)benzaldehyde may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could influence its interactions with its targets .
生化学分析
Biochemical Properties
4-(2-Methylphenyl)benzaldehyde has been found to interact with various enzymes and proteins within the cell . For instance, it has been shown to disrupt the antioxidation system in fungi, indicating that it interacts with enzymes such as superoxide dismutases and glutathione reductase . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and inhibit their function .
Cellular Effects
The effects of 4-(2-Methylphenyl)benzaldehyde on cells are diverse and depend on the type of cell and the cellular processes involved . For example, in fungal cells, this compound disrupts the antioxidation system, leading to an imbalance in redox homeostasis . This disruption can inhibit fungal growth, indicating that 4-(2-Methylphenyl)benzaldehyde can influence cell function and metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Methylphenyl)benzaldehyde involves its interaction with various biomolecules within the cell . For instance, it can form oximes through a reaction with hydroxylamine, a process that is essentially irreversible . This suggests that 4-(2-Methylphenyl)benzaldehyde can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 4-(2-Methylphenyl)benzaldehyde can change over time in laboratory settings . For instance, its antifungal activity can increase with the presence of an ortho-hydroxyl group in the aromatic ring . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 4-(2-Methylphenyl)benzaldehyde can vary with different dosages in animal models . For example, one study found that a compound similar to 4-(2-Methylphenyl)benzaldehyde displayed weak anticonvulsant activity at a dose of 300 mg/kg in a maximal electroshock-induced seizure (MES) test
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may influence its localization or accumulation within cells
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
特性
IUPAC Name |
4-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERVRULEZPWOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362695 | |
| Record name | 4-(2-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108934-21-0 | |
| Record name | 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108934-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
